molecular formula C20H18FN3O4S B6507769 N-(2,4-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 899976-43-3

N-(2,4-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B6507769
CAS No.: 899976-43-3
M. Wt: 415.4 g/mol
InChI Key: BDVQAWAGXLMUBR-UHFFFAOYSA-N
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Description

This compound features a 2,4-dimethoxyphenyl acetamide core linked via a sulfanyl group to a 4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl moiety.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4S/c1-27-15-7-8-16(17(11-15)28-2)23-18(25)12-29-19-20(26)24(10-9-22-19)14-5-3-13(21)4-6-14/h3-11H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVQAWAGXLMUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Implications

Key structural variations among analogs include:

  • Heterocyclic core : Pyrazine vs. pyrido[2,3-d]pyrimidin or oxadiazole .
  • Substituents : Fluorine position (para vs. difluoro), methoxy groups, and trifluoromethyl .
  • Linker groups : Sulfanyl acetamide vs. hydrazinylidene or propanamide .
Table 1: Structural and Functional Comparison
Compound Name / ID Molecular Formula Key Substituents Biological Target/Activity Reference
Target Compound C₂₀H₁₈FN₃O₄S* 4-fluorophenyl, 2,4-dimethoxyphenyl Potential kinase/MMP inhibition
BG14711 (3,4-difluorophenyl analog) C₂₀H₁₇F₂N₃O₄S 3,4-difluorophenyl Not reported
2-{[3-(4-Fluorobenzyl)-4-oxo-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide C₂₂H₁₇F₂N₅O₂S Pyrido[2,3-d]pyrimidin core Not reported
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-[(3-(2,4-dimethoxyphenyl)-4-oxopyrimidin-2-yl)sulfanyl]acetamide C₂₁H₁₆F₃N₅O₃S₂ Trifluoromethyl, pyrimidin core CK1 inhibition
N-(4-Fluorophenyl)-4-(4-oxo-hexahydroquinazolin-2-ylthio)butanamide (3c) C₁₉H₂₁FN₄O₂S Hexahydroquinazolin core MMP-9 inhibition (Kd = 320 nM)

*Note: Molecular formula for the target compound is inferred based on structural similarity to BG14711 .

Physicochemical Properties

  • Solubility: 2,4-Dimethoxyphenyl groups enhance aqueous solubility compared to non-polar analogs .
  • Stability : Sulfanyl linkages are prone to oxidation but critical for maintaining structural integrity .

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